4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride
Description
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride is a structurally unique benzoxazepine derivative characterized by a spirocyclic system integrating a cyclobutane ring.
Key structural features include:
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,1'-cyclobutane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)8-13-9-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISLUJBPOBFALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride typically involves a multi-step process:
Formation of the Benzoxazepine Ring: This step often starts with the cyclization of an appropriate ortho-aminophenol derivative with a suitable electrophile, such as a halogenated ketone or aldehyde, under acidic or basic conditions.
Spirocyclization: The intermediate benzoxazepine is then subjected to spirocyclization with a cyclobutane derivative. This step may require the use of strong bases or catalysts to facilitate the formation of the spirocyclic structure.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazepine ring or the cyclobutane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- Studies have indicated that spiro[1,4-benzoxazepine] derivatives exhibit significant activity in modulating neurotransmitter systems. For instance, compounds similar to 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] have been investigated for their potential as anxiolytics and antidepressants due to their ability to interact with serotonin receptors .
-
Anticancer Activity :
- Research has highlighted the anticancer properties of benzoxazepine derivatives. These compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. In vitro studies suggest that 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride could serve as a lead compound for developing new anticancer agents .
- Antimicrobial Properties :
Chemical Synthesis
The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride involves several key steps:
- Starting Materials : The synthesis typically begins with readily available aromatic amines and cyclic ketones.
- Reactions : Key reactions include cyclization and reduction processes that facilitate the formation of the spirocyclic structure.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the benzoxazepine core from an aromatic amine and a carbonyl compound. |
| 2 | Reduction | Reduction of double bonds to form the dihydro structure. |
| 3 | Hydrochloride Salt Formation | Reaction with hydrochloric acid to yield the hydrochloride salt form. |
Material Science Applications
The unique structural features of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] make it a valuable component in material science:
- Polymer Chemistry : This compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability .
- Nanotechnology : Its potential applications in nanomaterials have been explored for creating drug delivery systems that enhance bioavailability and target specificity .
Case Studies
- Neuropharmacological Study :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane] hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The spirocyclic structure can influence the compound’s binding affinity and specificity, potentially modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
7-Bromo-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclobutane] Hydrochloride
- Key differences : Incorporation of a bromine atom at the 7-position of the benzoxazepine ring.
- Safety protocols for handling this compound emphasize flammability risks and acute toxicity .
2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride
- Key differences : Lacks the spirocyclic cyclobutane moiety and contains a fully saturated benzoxazepine ring.
Substituted 1,4-Benzoxazepine Derivatives (e.g., Compounds 7i, 7j, 7k)
- Key differences: Derivatives such as 7i (5-(2-diethylaminoethylsulfanyl)-) and 7k (7-bromo-3-(4-bromophenyl)-) feature sulfur-containing side chains and halogenated aromatic groups .
- Impact: Sulfur substituents (e.g., 2-diethylaminoethylsulfanyl) enhance hydrogen bonding and electrostatic interactions with receptors. Halogenation (e.g., bromine or chlorine) increases molecular weight and may improve pharmacokinetic profiles.
Physicochemical Properties
Key Research Findings and Implications
Spirocyclic Advantage: The cyclobutane ring in 4,5-dihydro-3H-spiro[...] hydrochloride likely confers superior metabolic stability over non-spiro analogs, as seen in similar spirocyclic drug candidates .
Halogenation Trade-offs : Brominated derivatives (e.g., 7k) show enhanced bioactivity but require stringent safety protocols due to flammability and toxicity .
Structural Flexibility vs. Rigidity : Fully saturated benzoxazepines (e.g., 2,3,4,5-tetrahydro-) may exhibit faster clearance rates compared to spirocyclic variants, impacting therapeutic duration .
Biological Activity
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride is a synthetic compound characterized by a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHClN\O
Molecular Weight : 225.72 g/mol
IUPAC Name : spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,1'-cyclobutane]; hydrochloride
The spirocyclic nature of the compound contributes to its unique properties and potential interactions with biological targets.
The biological activity of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride is primarily attributed to its interaction with specific molecular targets in the body:
- Acetylcholinesterase (AChE) Inhibition : Studies have shown that derivatives of benzoxazepine structures exhibit AChE inhibitory activity, which is critical for the treatment of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and neurotoxicity induced by β-amyloid peptides. It has been shown to mitigate cellular injuries in human neuroblastoma SH-SY5Y cells exposed to harmful agents like hydrogen peroxide and oxygen-glucose deprivation .
Pharmacological Studies
A summary of key findings from various studies on the biological activity of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride is presented in the following table:
Neuroprotective Activity
In a study assessing neuroprotective effects against oxidative stress in SH-SY5Y cells, 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride was evaluated alongside other benzoxazepine derivatives. The results indicated that while some derivatives exhibited moderate protective effects at concentrations around 10 µM, the specific compound showed promising results against cellular damage induced by β-amyloid fragments .
AChE Inhibition Assays
Another significant study focused on the AChE inhibitory activity of various benzoxazepine derivatives revealed that those with structural similarities to 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride had varying degrees of inhibition. The compound's IC value of 6.98 µM suggests it could be a viable candidate for further development in treating cognitive disorders linked to cholinergic dysfunction .
Q & A
Q. Table 1: Synthetic Yields and Conditions
| Derivative | Reaction Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 7i | Reflux | Ethanol | 70 |
| 10k | 65 | THF | 29 |
| 10l | 65 | DCM | 59 |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 1.2 ppm (t, CH₃CH₂) | Diethylaminoethyl group |
| IR | 1600 cm⁻¹ (C=N) | Benzoxazepine core |
| MS | m/z 352 [M]⁺ | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
